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molecular formula C12H15NO B8393495 6-Cyclohexylnicotinaldehyde CAS No. 1241911-42-1

6-Cyclohexylnicotinaldehyde

Cat. No. B8393495
M. Wt: 189.25 g/mol
InChI Key: NCIOFMXGJRAPOF-UHFFFAOYSA-N
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Patent
US08415333B2

Procedure details

This compound was synthesized in 6% yield from 3-pyridine methanol and cyclohexane carboxylic acid using the same procedure as for 6-tert-butylnicotinaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][OH:8])[CH:2]=1.[CH:9]1(C(O)=O)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.C(C1C=CC(C=O)=CN=1)(C)(C)C>>[CH:9]1([C:6]2[CH:5]=[CH:4][C:3]([CH:7]=[O:8])=[CH:2][N:1]=2)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=NC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)C1=NC=C(C=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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